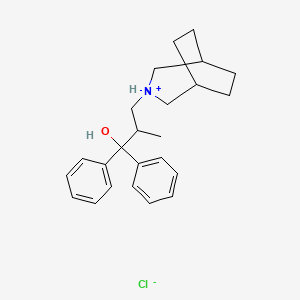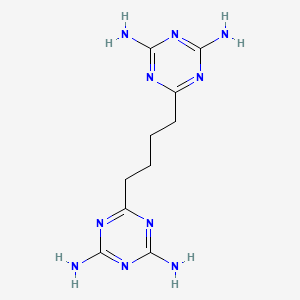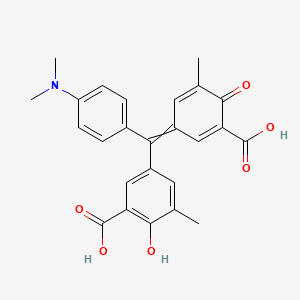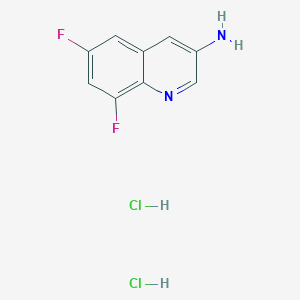
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core with multiple substituents, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthylamine core, followed by the introduction of the chloro, ethyl, and methoxy groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new substituents into the naphthylamine core, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Chlorinating agents, alkylating agents.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthylamines.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: A simpler analog with fewer substituents, used in the production of dyes and pigments.
2-Naphthylamine: Another analog with different substitution patterns, known for its use in dye manufacturing.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features, used in organic synthesis.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
30074-75-0 |
|---|---|
Molekularformel |
C13H19Cl2NO |
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
[(1S)-8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-ethylazanium;chloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-15-11-6-4-5-9-12(16-2)8-7-10(14)13(9)11;/h7-8,11,15H,3-6H2,1-2H3;1H/t11-;/m0./s1 |
InChI-Schlüssel |
NXHSMFLYZRLVOC-MERQFXBCSA-N |
Isomerische SMILES |
CC[NH2+][C@H]1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Kanonische SMILES |
CC[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


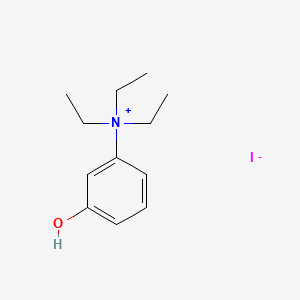
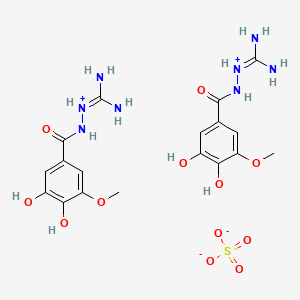
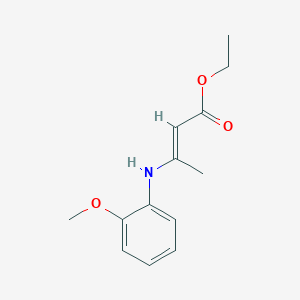

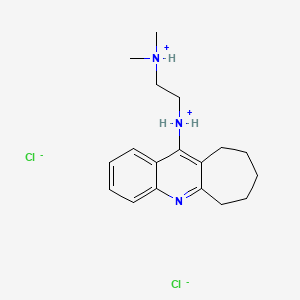


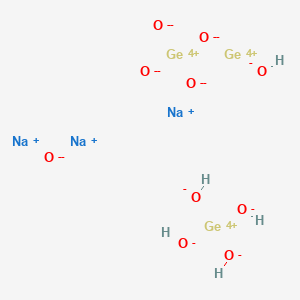
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
